Regiochemical Differentiation: 8-Methyl Substitution Confers Unique Reactivity and Biological Recognition Relative to Other Methylquinoline Regioisomers
The 8-methyl substitution on the quinoline ring of Methyl 2-chloro-8-methylquinoline-3-carboxylate constitutes a critical structural differentiator versus the more common 2-, 3-, 4-, 5-, 6-, and 7-methylquinoline regioisomers. Quantitative structure-activity relationship (SAR) studies on MCH1 receptor antagonists demonstrate that 8-methylquinoline derivatives achieve subnanomolar binding affinity (IC50 = 0.54 nM) and potent in vitro antagonistic activity (IC50 = 2.8 nM), whereas 2-, 3-, 4-, 5-, and 7-methylquinoline analogs fail to exhibit significant binding or antagonism in the same assay system [1][2]. This regiochemical specificity is further corroborated by tumor-initiating activity data where 8-methylquinoline induced tumors in 45% of SENCAR mice (0.66 tumors/animal), a profile distinct from the 4-methyl isomer (45%, 0.90 tumors/animal) and the inactive 2-, 3-, 5-, and 7-methyl isomers (0% tumor incidence) [3].
| Evidence Dimension | MCH1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 8-Methylquinoline derivative (MQ1 analog): IC50 = 0.54 nM (binding); IC50 = 2.8 nM (functional antagonism) |
| Comparator Or Baseline | 2-, 3-, 4-, 5-, 7-Methylquinoline derivatives: No significant binding affinity reported in same assay |
| Quantified Difference | Subnanomolar potency for 8-methyl derivative; comparator regioisomers inactive |
| Conditions | Radioligand binding assay using [125I]MCH; functional antagonism measured via calcium mobilization assay in CHO-K1 cells expressing human MCH1 receptor |
Why This Matters
Procurement of the 8-methyl regioisomer is essential for researchers targeting MCH1 receptor-mediated pathways or requiring the distinct electronic and steric profile that 8-substitution imparts to the quinoline core.
- [1] Sakurai, T., et al. (2014). The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times. British Journal of Pharmacology, 171(5), 1287-1299. View Source
- [2] Kasai, S., et al. (2012). Melanin-concentrating hormone receptor 1 antagonists. Synthesis and structure-activity relationships of novel 3-(aminomethyl)quinolines. Bioorganic & Medicinal Chemistry, 20(5), 1724-1737. View Source
- [3] LaVoie, E. J., et al. (1987). Tumor-initiating activity of quinoline and methylated quinolines on the skin of SENCAR mice. Cancer Letters, 37(3), 283-289. View Source
